Product packaging for 2-Propylthiazol-5-amine(Cat. No.:CAS No. 906670-43-7)

2-Propylthiazol-5-amine

Cat. No.: B3361001
CAS No.: 906670-43-7
M. Wt: 142.22
InChI Key: HLKFIQPCRMQAAM-UHFFFAOYSA-N
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Description

2-Propylthiazol-5-amine is a high-purity, nitrogen and sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. The 2-aminothiazole scaffold is a fundamental pharmacophore recognized for its wide spectrum of biological activities, making it a privileged structure in the development of novel therapeutic agents . This specific derivative serves as a key synthetic intermediate for researchers exploring new chemical entities in oncology and infectious disease studies. In anticancer research, 2-aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against a diverse range of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . These compounds exhibit their mechanisms through various pathways, such as acting as inhibitors of critical enzyme targets including kinase enzymes, poly(ADP-ribose) polymerase, and tubulin polymerase . The structural flexibility of the 2-aminothiazole core allows for extensive derivatization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. Beyond oncology applications, this compound finds utility in the synthesis of hybrid molecules with potential antimicrobial and antioxidant properties. The aminothiazole nucleus is an integral component of all penicillin-class antibiotics, highlighting its profound importance in combating bacterial infections . Furthermore, thiazole-containing Schiff bases, which can be synthesized from this amine, are known to possess notable radical scavenging capabilities against reactive oxygen species such as DPPH, hydroxyl, and superoxide radicals . Researchers value this compound for its well-defined synthetic accessibility, typically achieved via Hantzsch thiazole synthesis or related methods involving the condensation of appropriate carbonyl precursors with thiourea . The compound's defined structure and functional groups allow for straightforward further modification at multiple positions, facilitating the development of compound libraries for high-throughput screening. As with all our specialized chemicals, this product is provided For Research Use Only and is strictly intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2S B3361001 2-Propylthiazol-5-amine CAS No. 906670-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propyl-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-2-3-6-8-4-5(7)9-6/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKFIQPCRMQAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Propylthiazol 5 Amine

Elucidation of Novel Synthetic Pathways to 2-Propylthiazol-5-amine

The quest for efficient and sustainable methods to synthesize this compound has led researchers to explore innovative chemical transformations beyond traditional approaches.

Green Chemistry Principles in this compound Synthesis

A significant stride in the eco-friendly production of this compound involves a one-pot synthesis utilizing water as a solvent. This approach aligns with the principles of green chemistry by avoiding hazardous organic solvents and minimizing waste.

In a notable example, 2-Amino-5-propylthiazole (an isomer of the target compound, often named with different numbering conventions) was synthesized from valeraldehyde (B50692) and thiourea (B124793). jocpr.com The reaction proceeds by generating the α-bromocarbonyl derivative in situ using aqueous hydrobromic acid and hydrogen peroxide, which then undergoes condensation with thiourea. jocpr.com This method circumvents the need to handle lachrymatory α-bromocarbonyl compounds directly. jocpr.com The reaction mixture is heated, and upon completion, the product can be isolated after basification and extraction. jocpr.com

Table 1: One-Pot Synthesis of 2-Amino-5-propylthiazole in Water jocpr.com

Starting MaterialsReagentsSolventKey Features
Valeraldehyde, Thioureaaq. HBr, aq. H₂O₂Water- One-pot procedure- Avoids isolation of lachrymatory intermediates- Environmentally benign solvent

This method highlights a greener pathway to the aminothiazole core, offering advantages in terms of operational simplicity and reduced environmental impact. jocpr.com

Catalytic Strategies for Enhanced Synthetic Efficiency

While specific catalytic strategies for this compound are not extensively documented, the broader field of thiazole (B1198619) synthesis offers valuable insights into potential catalytic applications. For instance, the use of catalysts in the Hantzsch thiazole synthesis, a foundational method, can significantly improve reaction rates and yields.

Recent research has demonstrated the use of silica-supported tungstosilisic acid as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. researchgate.net Although not applied to this compound directly, this strategy showcases the potential for solid acid catalysts to facilitate the synthesis of related compounds under milder conditions. Another approach involves the use of alkaline earth metal triflates, such as Ca(OTf)₂, which have been shown to catalyze the synthesis of substituted thiazoles from propargyl alcohols and thioamides. acs.org These catalytic systems offer pathways that could be adapted for the synthesis of the target compound, potentially leading to higher efficiency and easier product purification.

Stereoselective Synthesis Methodologies (if applicable)

The structure of this compound itself is achiral. However, the principles of stereoselective synthesis become relevant when considering the synthesis of chiral derivatives or when a chiral center is introduced in a subsequent reaction. The development of stereoselective methods for the synthesis of chiral thiazoles is an active area of research.

One strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions that form the thiazole ring or modify a pre-existing thiazole. For instance, the stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles has been achieved through a bromine-magnesium exchange followed by reaction with a chiral electrophile. acs.org Another approach is the use of chiral building blocks, such as amino acids, in the synthesis of optically pure thiazole derivatives. semanticscholar.org While not directly applicable to the synthesis of the achiral target compound, these methodologies are crucial for expanding the chemical space of related chiral molecules.

Optimization of Existing Synthetic Routes for this compound

Improving the efficiency, safety, and scalability of established synthetic methods is a critical aspect of chemical manufacturing.

Process Intensification and Continuous Flow Chemistry Applications

Process intensification, including the use of continuous flow chemistry, offers significant advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and seamless scale-up.

The Hantzsch synthesis of 2-aminothiazoles has been successfully adapted to continuous flow systems. jocpr.combeilstein-journals.org In a typical setup, streams of the α-haloketone and thiourea are mixed in a heated microreactor, leading to rapid formation of the thiazole product. rug.nl This approach allows for precise control over reaction parameters such as temperature and residence time, which can be optimized to maximize yield and minimize byproduct formation. thieme-connect.com

The application of computer-aided retrosynthesis (CAR) combined with flow chemistry has been shown to develop greener and more efficient syntheses for 2-aminothiazole (B372263) intermediates. thieme-connect.comthieme-connect.com This synergy allows for the identification of optimal reaction conditions and can lead to significant improvements in yield and environmental footprint. thieme-connect.com For instance, the continuous flow synthesis of a 2-aminothiazole derivative was optimized to achieve a 95% isolated yield with a residence time of only 10 minutes. thieme-connect.com

Table 2: Comparison of Batch vs. Continuous Flow for a Representative 2-Aminothiazole Synthesis thieme-connect.com

ParameterBatch SynthesisContinuous Flow Synthesis
Yield 26% (overall)95% (optimized)
Reaction Time Longer10 minutes (residence time)
Process Control LimitedPrecise
Scalability ChallengingStraightforward

While a specific continuous flow process for this compound has not been detailed in the literature, the successful application of this technology to structurally similar 2-aminothiazoles strongly suggests its feasibility and potential for optimizing the synthesis of the target compound. beilstein-journals.orgthieme-connect.comthieme-connect.com The ability to rapidly screen reaction conditions and safely handle reactive intermediates makes continuous flow a highly attractive platform for the future production of this compound. beilstein-journals.orgcam.ac.uk

Solvent-Free or Alternative Solvent Systems in Synthesis

The synthesis of thiazole derivatives, including this compound, is increasingly moving towards environmentally benign methodologies that minimize or eliminate the use of hazardous organic solvents. rsc.org Solvent-free approaches and the use of alternative solvent systems represent a significant advancement in green chemistry for heterocyclic synthesis. bepls.comhbu.edu.cn

Solvent-free, or neat, reaction conditions, often accelerated by microwave irradiation, have been successfully employed for the synthesis of 2-aminothiazoles. researchgate.netresearchgate.net These methods offer several advantages, including significantly reduced reaction times (often from hours to minutes), operational simplicity, easier work-up, and high product yields. hbu.edu.cnresearchgate.net For instance, the Hantzsch thiazole synthesis, a cornerstone reaction, can be efficiently conducted by reacting the appropriate α-halocarbonyl compound and a thioamide or thiourea under solvent-free conditions. hbu.edu.cnresearchgate.net

In addition to solvent-free methods, a variety of alternative or "green" solvents are being explored. Water, being non-toxic and non-flammable, is a highly desirable medium. bepls.com Methodologies have been developed for synthesizing 2-aminothiazoles in aqueous media, sometimes with the aid of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG) to overcome solubility issues. bepls.com

Deep Eutectic Solvents (DESs) have emerged as a particularly promising class of green solvents for thiazole synthesis. rsc.orgacademie-sciences.fr These solvents, typically formed from a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), are biodegradable, non-toxic, and inexpensive. academie-sciences.frresearchgate.net They can act as both the solvent and catalyst, facilitating reactions like the one-pot condensation of β-ketoesters, N-bromosuccinimide (NBS), and thiourea to produce 2-aminothiazole derivatives in good to excellent yields under mild conditions. academie-sciences.fr

Below is a table summarizing various solvent systems used in the synthesis of related thiazole compounds.

Solvent SystemTypical Reaction ConditionsAdvantagesDisadvantagesReference
Solvent-Free (Microwave) Neat reactants, Microwave irradiation (30-300W)Rapid reaction times (seconds to minutes), high yields, simple work-up.Requires specialized microwave equipment, potential for localized overheating. bepls.comresearchgate.net
Water Reflux or elevated temperatureEnvironmentally benign, non-toxic, inexpensive.Poor solubility of many organic reactants, may require additives. bepls.com
Polyethylene Glycol (PEG) 100 °CActs as a recyclable phase-transfer catalyst, enhances reaction rate.Can be viscous and require dilution for product extraction. bepls.com
Deep Eutectic Solvents (DES) 60 °CBiodegradable, inexpensive, can act as both solvent and catalyst, high yields.Product isolation can sometimes be challenging from the viscous solvent. academie-sciences.frresearchgate.net

Precursor Design and Strategic Approaches to this compound Synthesis

The synthesis of this compound can be approached through several strategic routes, primarily based on classical heterocyclic ring-forming reactions. The design of appropriate precursors is critical for successfully constructing the target molecule with the desired 2-propyl and 5-amino substituents. The two most prominent methods are the Cook-Heilbron thiazole synthesis and the Hantzsch thiazole synthesis. encyclopedia.pubkuey.net

The Cook-Heilbron synthesis is particularly well-suited for this target as it directly yields 5-aminothiazoles. encyclopedia.pubwikipedia.orgnih.gov This reaction involves the condensation of an α-aminonitrile with a sulfur-containing compound like carbon disulfide, dithioacids, or their esters. wikipedia.orgnih.gov To synthesize this compound, the precursors would be:

An α-aminonitrile that will form the C4 and C5 atoms and the 5-amino group.

A dithioacid or its derivative containing a propyl group, such as dithiobutyric acid, which will provide the sulfur atom and the C2-propyl moiety.

The Hantzsch thiazole synthesis is another versatile and widely used method. encyclopedia.pubnih.gov It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. While this method classically produces 2-aminothiazoles when thiourea is used, it can be adapted to produce this compound. However, this would likely involve a multi-step process where the 5-amino group is introduced later. A more direct Hantzsch-type approach would involve:

A thioamide bearing the propyl group, specifically thiobutyramide . This precursor provides the N3, C2, and the attached propyl group.

A 2-halo-1-aminoacetaldehyde derivative or a synthetic equivalent. This precursor is more complex as it must contain the C4, C5, the 5-amino group, and a halogen for the reaction to proceed.

Development of Key Intermediates for Convergent Synthesis

Convergent synthesis offers a powerful strategy for assembling complex molecules like substituted thiazoles by preparing key fragments of the molecule independently before combining them in the final stages. acs.orgscispace.com This approach is often more efficient and flexible than a linear synthesis, allowing for the rapid generation of analogues by modifying the individual building blocks. acs.org

For this compound, a convergent strategy could involve the preparation of a key thiazole intermediate that is later functionalized. Two potential convergent pathways include:

Synthesis of a 2-propylthiazole (B101342) core followed by amination: In this route, a stable 2-propylthiazole intermediate is first synthesized. A suitable precursor could be 2-propyl-4-carboxythiazole or a similar derivative. This intermediate would then undergo a reaction to install the amino group at the C5 position, for example, through a Curtius, Hofmann, or Schmidt rearrangement of a C5-carboxylic acid derivative.

Synthesis of a 5-aminothiazole core followed by C2-alkylation: This approach would start with a readily available 5-aminothiazole intermediate, potentially with a placeholder group at the C2 position that facilitates substitution. A key intermediate could be 2-halo-5-aminothiazole. This intermediate could then be coupled with a propyl-containing nucleophile or organometallic reagent (e.g., propylzinc or propylboronic acid) via a transition-metal-catalyzed cross-coupling reaction to install the propyl group at the C2 position.

A notable example of a convergent approach in thiazole synthesis involved the preparation of C4-oxime-substituted thiazoles using 3-bromo-2-oxopropanal O-methyl oxime as a key, versatile building block that could be condensed with various thioureas. acs.orgacs.org This highlights the power of designing and synthesizing a stable, reactive intermediate that can be used to build a library of related compounds.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms for the formation of this compound is fundamental for optimizing reaction conditions and predicting outcomes. The most relevant pathway for the direct synthesis of this compound is the Cook-Heilbron thiazole synthesis. wikipedia.orgyoutube.com

The mechanism of the Cook-Heilbron synthesis for forming a 5-aminothiazole from an α-aminonitrile and a dithioacid derivative proceeds through several key steps: wikipedia.org

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the α-aminonitrile onto the electrophilic carbon of the dithioacid (or a related reagent like carbon disulfide). This addition reaction forms a dithiocarbamate (B8719985) intermediate.

Intramolecular Cyclization: The sulfur atom of the intermediate then acts as a nucleophile, attacking the carbon atom of the nitrile group in an intramolecular fashion. This step is a 5-exo-dig cyclization, which results in the formation of the five-membered thiazole ring, yielding a 5-iminothiazolidine-2-thione intermediate.

Tautomerization (Aromatization): The final step is a tautomerization process where the 5-imino intermediate rearranges to the more stable aromatic 5-aminothiazole. This step involves proton transfers, often facilitated by the solvent or a mild base, leading to the formation of double bonds within the ring and establishing the aromatic system. wikipedia.org

While the Hantzsch synthesis is less direct for this specific target, its mechanism is also well-established. It involves the initial S-alkylation of the thioamide sulfur on the α-halocarbonyl compound, followed by intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon, and a final dehydration step to form the aromatic thiazole ring. encyclopedia.pubnih.gov Any Hantzsch-type synthesis of this compound would follow these fundamental mechanistic steps.

Computational and Theoretical Investigations of 2 Propylthiazol 5 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 2-Propylthiazol-5-amine at the molecular level. These methods allow for the detailed exploration of its electronic landscape and the prediction of its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on the reaction pathways of this compound are not extensively documented, insights can be drawn from research on similar aminothiazole derivatives. DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and determining the thermodynamics and kinetics of chemical reactions.

For aminothiazole derivatives, DFT studies have been employed to explore their role in various chemical transformations. For instance, the reactivity of the aminothiazole ring system is influenced by the nature of its substituents. The electron-donating amino group at the 5-position and the alkyl group at the 2-position of this compound are expected to influence its nucleophilic and electrophilic characteristics. DFT calculations can elucidate the most probable sites for electrophilic or nucleophilic attack, guiding the synthesis of new derivatives. For example, studies on related compounds have shown that the thiazole (B1198619) ring can participate in cyclization and condensation reactions, and DFT can predict the regioselectivity of such transformations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

For this compound, the HOMO is anticipated to be localized primarily on the aminothiazole ring, particularly involving the nitrogen and sulfur atoms and the amino group, reflecting its nucleophilic character. The LUMO, conversely, would be distributed over the thiazole ring, indicating its potential as an electrophile. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational studies on analogous aminothiazole derivatives have utilized FMO analysis to predict their bioactivity and reactivity. rsc.orgnih.gov For instance, the introduction of different substituent groups can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's electronic properties and reactivity. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties of a Model Aminothiazole Derivative

PropertyValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap5.3Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability.

Note: The values in this table are hypothetical and based on typical values for similar aminothiazole derivatives found in computational chemistry literature. Specific calculations for this compound would be required for precise values.

Theoretical models are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including nuclear magnetic resonance (NMR) and infrared (IR) spectra. DFT calculations can provide accurate predictions of these spectra, aiding in the structural elucidation of newly synthesized compounds.

NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed. Recent advancements in computational NMR prediction have shown high accuracy in reproducing experimental spectra. github.iofrontiersin.org

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as N-H stretching of the amino group, C=N stretching of the thiazole ring, and vibrations of the propyl group. The predicted IR spectrum serves as a theoretical fingerprint of the molecule. doi.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of a Model Aminothiazole Derivative

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch3450
Amino (N-H)Asymmetric Stretch3550
Thiazole (C=N)Stretch1620
Propyl (C-H)Stretch2960-2850

Note: These are representative frequencies and would require specific calculations for this compound for accurate prediction.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and intermolecular interactions.

The propyl group attached to the thiazole ring of this compound can adopt various conformations due to the rotation around its single bonds. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers in different environments, such as in solution or in the solid state. ethz.ch Understanding the conformational landscape is crucial as different conformers can exhibit different biological activities and physical properties.

In solution, the conformational preferences will be influenced by interactions with the solvent molecules. In the solid state, the packing forces within the crystal lattice will dictate the adopted conformation. Computational studies on similar flexible molecules have demonstrated the power of MD simulations in revealing the interplay between conformational variability and the surrounding environment. biorxiv.org

The amino group and the nitrogen atom in the thiazole ring of this compound can act as hydrogen bond donors and acceptors, respectively. This capability allows the molecule to form intermolecular hydrogen bonding networks, which are critical in determining its crystal structure and its interactions with biological macromolecules.

Computational studies, often in conjunction with X-ray crystallography, have been used to analyze the hydrogen bonding patterns in the crystals of aminothiazole derivatives. nih.govuq.edu.au These studies reveal how molecules self-assemble in the solid state, often forming dimers or extended chains through specific hydrogen bonds. Understanding these intermolecular interactions is fundamental for crystal engineering and the design of materials with desired properties. mdpi.comrsc.org

Table 3: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondAmino Group (N-H)Thiazole Nitrogen
Hydrogen BondAmino Group (N-H)Amino Nitrogen (of another molecule)
van der WaalsPropyl GroupPropyl Group (of another molecule)
π-π StackingThiazole RingThiazole Ring (of another molecule)

Chemoinformatic Analysis of this compound and Related Analogues

Chemoinformatic analysis provides a powerful lens through which to understand the physicochemical properties and potential behavior of chemical compounds. For this compound and its analogues, these computational methods are instrumental in predicting their characteristics and guiding further research.

A key aspect of this analysis involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into various types, including constitutional, topological, and quantum-chemical, each providing unique insights into the molecule's properties.

For a close analogue, 2-Methylthiazol-5-amine, several important chemoinformatic properties have been calculated. These serve as a valuable reference point for understanding the likely properties of this compound.

Table 1: Calculated Chemoinformatic Properties of 2-Methylthiazol-5-amine

PropertyValue
Molecular Weight114.17
TPSA (Topological Polar Surface Area)38.91 Ų
LogP (Octanol-Water Partition Coefficient)1.03
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds0
Data sourced from publicly available chemical databases.

These values suggest that a compound like 2-Methylthiazol-5-amine possesses moderate polarity, as indicated by its TPSA, and a degree of lipophilicity, as suggested by its LogP value. The number of hydrogen bond donors and acceptors points to its potential for forming intermolecular interactions, a critical factor in many chemical and biological processes. Given the structural similarity, this compound is expected to exhibit slightly increased lipophilicity due to the larger propyl group.

Development of QSAR Models (excluding specific biological activity data)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activities. While specific biological data is excluded from this discussion, the principles of developing QSAR models for 2-aminothiazole (B372263) derivatives are well-established in the scientific literature.

The development of a robust QSAR model for a series of compounds related to this compound would typically involve the following steps:

Data Set Curation: A dataset of 2-aminothiazole analogues with varied substituents at the 2- and 5-positions would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue in the dataset. These can include:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Indices that describe the connectivity of the molecule.

Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, such as HOMO and LUMO energies.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates the calculated descriptors with the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

Studies on various 2-aminothiazole derivatives have highlighted the importance of descriptors related to lipophilicity, molecular shape, and electronic properties in determining their activity. nih.gov For instance, the distribution of electrostatic potential on the molecular surface can be a critical factor.

Exploration of Chemical Space around this compound

The exploration of chemical space around a core scaffold like this compound is a fundamental aspect of medicinal chemistry and materials science. This involves the systematic modification of the parent structure to generate a library of analogues with diverse properties. The 2-aminothiazole scaffold offers several positions for modification, allowing for a broad exploration of chemical space. researchgate.net

The primary sites for modification on the 2-aminothiazole core include:

The 2-position: The propyl group can be replaced with other alkyl chains of varying lengths and branching, or with aryl or heterocyclic rings.

The 5-position: The amine group can be acylated, alkylated, or used as a point of attachment for larger substituents.

The 4-position: Although unsubstituted in the parent compound, this position can also be functionalized to introduce additional diversity.

This systematic modification allows for the fine-tuning of various physicochemical properties, such as solubility, lipophilicity, and electronic character. For example, introducing longer alkyl chains at the 2-position would be expected to increase the lipophilicity of the resulting analogues.

Table 2: Representative Analogues Illustrating Chemical Space Exploration

AnalogueR1 (at C2)R2 (at C5)Key Physicochemical Feature Modified
2-Methylthiazol-5-amineMethylAmineBaseline
2-Ethylthiazol-5-amineEthylAmineIncreased Lipophilicity
2-Phenylthiazol-5-aminePhenylAmineIntroduction of Aromaticity
N-(2-Propylthiazol-5-yl)acetamidePropylAcetamidoAltered H-bonding, Increased Polarity
2-Propyl-N-phenylthiazol-5-aminePropylPhenylaminoIncreased Lipophilicity and Size
This table presents a conceptual illustration of analogue design.

Through the synthesis and computational analysis of such analogue libraries, researchers can map out the chemical space around this compound and identify structure-property relationships that can guide the design of new compounds with desired characteristics.

Reactivity and Mechanistic Studies of 2 Propylthiazol 5 Amine

Electrophilic and Nucleophilic Reaction Pathways of the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in 2-propylthiazol-5-amine is dictated by the interplay of the electron-donating effects of the amino and propyl groups and the inherent electronic properties of the thiazole nucleus.

Regioselectivity in Electrophilic Aromatic Substitution

The thiazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. The regioselectivity of such reactions is significantly influenced by the nature and position of the substituents on the ring. In the case of this compound, the powerful electron-donating amino group at the C5 position, along with the weaker activating effect of the C2-propyl group, governs the orientation of incoming electrophiles.

The amino group, being a potent ortho-, para-director, strongly activates the C4 position (ortho to the amino group) towards electrophilic substitution. The C2-propyl group, an alkyl substituent, also exhibits a mild activating and ortho-, para-directing effect. Consequently, electrophilic aromatic substitution reactions on this compound are predicted to occur predominantly at the C4 position. This is consistent with the general principles of electrophilic substitution on substituted aromatic and heteroaromatic systems. mdpi.comnih.gov

While specific studies on the electrophilic substitution of this compound are not extensively documented, research on related 2-aminothiazole (B372263) derivatives supports this predicted regioselectivity. For instance, halogenation, nitration, and sulfonation of 2-aminothiazoles have been shown to proceed at the C5 position, which is electronically activated by the amino group. In the case of this compound, with the C5 position occupied, the activation is channeled to the C4 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product
Br₂/FeBr₃4-Bromo-2-propylthiazol-5-amine
HNO₃/H₂SO₄2-Propyl-4-nitrothiazol-5-amine
SO₃/H₂SO₄2-Propyl-5-aminothiazole-4-sulfonic acid
RCOCl/AlCl₃1-(5-Amino-2-propylthiazol-4-yl)alkan-1-one

This table is based on established principles of electrophilic aromatic substitution and reactivity of analogous compounds.

Nucleophilic Attack on the Thiazole Core

The thiazole ring itself is generally resistant to nucleophilic attack due to its electron-rich nature. Nucleophilic aromatic substitution (SNAr) on the thiazole core typically requires the presence of strong electron-withdrawing groups to activate the ring or the formation of a cationic intermediate, such as a thiazolium salt.

In this compound, the presence of electron-donating groups (amino and propyl) further deactivates the ring towards nucleophilic attack. The C2 position is generally the most susceptible to nucleophilic attack in the thiazole ring; however, in this case, it is substituted with a propyl group. Therefore, direct nucleophilic attack on the thiazole core of this compound is mechanistically unfavorable under standard conditions.

Transformations Involving the 5-Amino Group of this compound

The 5-amino group is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Amidation and Alkylation Reactions

The primary amino group at the C5 position of this compound readily undergoes acylation and alkylation reactions, characteristic of aromatic amines.

Amidation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is a common strategy to introduce diverse functionalities and modulate the electronic properties of the molecule. dntb.gov.uamdpi.com

Alkylation: The amino group can also be alkylated using alkyl halides. The regioselectivity of alkylation (N-alkylation versus potential C-alkylation of the ring) can be controlled by the choice of reaction conditions. Generally, direct alkylation of the amino group is the predominant pathway. dntb.gov.ua

Table 2: Representative Amidation and Alkylation Reactions of 2-Alkyl-5-aminothiazole Analogs

ReactantReagentProductYield (%)Reference
2-Amino-4-phenylthiazoleAcetyl chlorideN-(4-Phenylthiazol-2-yl)acetamideHigh dntb.gov.ua
2-Amino-4-methylthiazole (B167648)Benzoyl chlorideN-(4-Methylthiazol-2-yl)benzamideGood researchgate.net
2-AminothiazoleMethyl iodide2-(Methylamino)thiazoleVariable dntb.gov.ua

This table provides examples from related 2-aminothiazole systems to illustrate the expected reactivity of the 5-amino group in this compound.

Diazo Chemistry and Related Transformations

The 5-amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Heterocyclic diazonium salts are often less stable than their aromatic counterparts. mit.edu The stability and subsequent reactivity of the diazonium salt derived from this compound would be influenced by the electronic nature of the thiazole ring.

These diazonium intermediates can undergo a variety of transformations, including:

Sandmeyer-type reactions: Replacement of the diazonium group with halides (Cl, Br), cyanide (CN), or hydroxyl (OH) groups. dntb.gov.ua

Azo coupling: Reaction with activated aromatic compounds to form azo dyes. mdpi.com

Dediazoniation: Removal of the diazonium group to yield the corresponding 2-propylthiazole (B101342).

The success of these reactions is often dependent on careful control of the reaction temperature and the choice of reagents. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound can be utilized in these transformations to construct more complex molecular architectures.

To participate in cross-coupling reactions, the 5-amino group can be either transformed into a more suitable functional group (e.g., a halide) or used directly in certain coupling protocols.

Coupling of Halogenated Derivatives: The 5-amino group can be converted to a halide (e.g., 5-bromo-2-propylthiazole) via a Sandmeyer reaction. This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce aryl, vinyl, alkynyl, or amino substituents at the C5 position. The palladium-catalyzed amination of halothiazoles is a well-established method for the synthesis of aminothiazoles. acs.orgtandfonline.comias.ac.in

Direct C-N Coupling: The 5-amino group itself can participate in palladium-catalyzed N-arylation reactions with aryl halides or triflates (Buchwald-Hartwig amination). This provides a direct route to 5-(di)arylamino-2-propylthiazole derivatives. The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of these reactions to include challenging heterocyclic amines. researchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Thiazole SubstrateCoupling PartnerReaction TypePotential Product
5-Bromo-2-propylthiazoleArylboronic acidSuzuki Coupling5-Aryl-2-propylthiazole
5-Bromo-2-propylthiazoleAlkeneHeck Coupling5-Vinyl-2-propylthiazole
5-Bromo-2-propylthiazoleTerminal alkyneSonogashira Coupling5-Alkynyl-2-propylthiazole
5-Bromo-2-propylthiazoleAmineBuchwald-Hartwig AminationN-Substituted-2-propylthiazol-5-amine
This compoundAryl halideBuchwald-Hartwig N-ArylationN-Aryl-2-propylthiazol-5-amine

This table illustrates the potential applications of this compound derivatives in palladium-catalyzed cross-coupling reactions based on established methodologies for related thiazole systems.

Ring-Opening and Rearrangement Reactions of the Thiazole Moiety

The thiazole ring in this compound, an aromatic heterocyclic system, is generally stable. However, under specific conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often driven by overcoming the aromatic stabilization of the ring and are influenced by the nature of substituents.

Reductive Ring-Opening: One of the known methods to induce ring cleavage in 2-aminothiazole derivatives is through reductive processes. For instance, the reaction of 2-amino-4-methylthiazole with sodium in liquid ammonia (B1221849) has been shown to result in the reductive opening of the thiazole ring, leading to the formation of substituted propenethiolates. researchgate.net The mechanism of this reaction is dependent on the nature of the substituent at the C2 position. researchgate.net By analogy, this compound would be expected to undergo a similar reductive cleavage, initiated by electron transfer from the sodium to the thiazole ring, followed by bond scission.

Photochemically-Induced Reactions: Ultraviolet (UV) irradiation can provide the necessary energy to induce ring-opening and rearrangement reactions in thiazole derivatives. Studies on 2-aminothiazole-4-carboxylic acid have demonstrated that UV-induced photolysis leads to complex ring-opening reactions. mdpi.com The fragmentation of the thiazole ring in related molecules has been observed to proceed primarily through the cleavage of one of the C-S bonds. mdpi.com For this compound, it is plausible that photochemical excitation could lead to a series of rearrangements, potentially involving intermediates arising from the cleavage of the S1-C2 or C5-S1 bonds. Furthermore, photochemical irradiation has been utilized to induce structural permutations in thiazole systems, leading to the formation of isomeric isothiazoles. researchgate.net

Metabolically-Driven Ring Opening: In biological systems, the thiazole ring can be metabolically activated, leading to ring-opening. Quantum chemical calculations have been employed to study the bioactivation of the thiazole ring by cytochrome P450 enzymes. researchgate.net These studies suggest that the activation mechanism is influenced by the substituents on the thiazole ring. researchgate.net For thiazoles with electron-donating groups, a direct ring-opening mechanism may be favored. researchgate.net The presence of the amino group at C5 and the propyl group at C2 in this compound would likely influence its metabolic fate, potentially leading to ring-opened thioamide metabolites. researchgate.net

Cycloaddition-Rearrangement Pathways: Thiazoles can participate in cycloaddition reactions, which may proceed through or be followed by rearrangement. Although often requiring high temperatures due to the aromaticity of the thiazole ring, these reactions can lead to significant structural transformations. wikipedia.org For example, Diels-Alder reactions of thiazoles with alkynes can result in the formation of pyridines after the extrusion of sulfur, a process that inherently involves the cleavage of the thiazole ring. wikipedia.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and for predicting the feasibility and rate of its transformations. While specific data for this compound is scarce, general principles and data from related systems can provide valuable insights.

Kinetic Studies of Related Aminothiazoles: Kinetic studies on the chemical oxidative polymerization of the parent compound, 2-aminothiazole, have been conducted. mdpi.com These studies provide information on reaction orders and activation energies for a specific transformation of the 2-aminothiazole core.

Kinetic Parameters for the Chemical Oxidative Polymerization of 2-Aminothiazole
ParameterValue
Order with respect to Monomer1.14
Order with respect to Oxidant (CuCl2)0.97
Apparent Activation Energy (kJ/mol)21.57

This table is based on data for the polymerization of 2-aminothiazole and is presented as an example of kinetic analysis for this class of compounds. mdpi.com

The rates of reaction for this compound in various chemical transformations would be influenced by the electronic effects of the propyl and amino groups. The electron-donating nature of these substituents would likely increase the electron density of the thiazole ring, affecting its reactivity towards electrophiles.

Thermodynamic Considerations: The thermodynamic stability of the thiazole ring is a key factor in its reactivity. Calculations of thermodynamic functions for the parent thiazole molecule provide a baseline for understanding the energetics of this heterocyclic system.

Calculated Thermodynamic Functions for Thiazole at 300 K
Thermodynamic FunctionValue (cal/deg/mole)
Enthalpy Function10.38
Free Energy Function-54.01
Entropy64.39
Heat Capacity14.12

This table presents thermodynamic data for the parent thiazole molecule and serves as a reference for the general thermodynamic properties of the ring system. srce.hr

For any reaction involving this compound, the change in Gibbs free energy (ΔG) will determine the spontaneity of the process. Ring-opening reactions, for instance, would require overcoming the significant aromatic stabilization energy of the thiazole ring, and thus would likely have a positive ΔG unless coupled with a highly favorable subsequent reaction or driven by external energy input (e.g., light).

In the context of interactions with biological targets, thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding are important. Isothermal titration calorimetry (ITC) is a technique that has been used to determine these parameters for the interaction of thiazole derivatives with macromolecules, providing insight into the driving forces of binding. nih.gov

Chemical Modifications and Derivatization Strategies for 2 Propylthiazol 5 Amine

Synthesis of Substituted 2-Propylthiazol-5-amine Derivatives

The derivatization of this compound can be systematically approached by modifying its distinct structural components: the propyl side chain and the amino group. These modifications allow for the fine-tuning of the molecule's physicochemical properties.

Functionalization of the Propyl Side Chain

While the amino group is often the primary site for derivatization, the propyl side chain at the C2 position also presents opportunities for structural diversification. Standard organic chemistry transformations can be applied to introduce functional groups, although this route is less commonly explored in the literature compared to amino group modifications.

Potential, albeit less documented, strategies could include:

Oxidation: Controlled oxidation of the propyl group could yield alcohols, ketones, or carboxylic acids at various positions along the chain. For instance, oxidation of the terminal methyl group could lead to 3-(5-amino-1,3-thiazol-2-yl)propanoic acid.

Halogenation: Free-radical halogenation could introduce bromine or chlorine atoms onto the propyl chain, which can then serve as handles for subsequent nucleophilic substitution reactions, allowing the attachment of a wide array of functional groups.

These modifications would produce novel derivatives with altered polarity, reactivity, and potential biological activity.

Introduction of Diverse Functionalities onto the Amino Group

The primary amino group at the C5 position is a highly reactive and versatile handle for chemical modification. A multitude of reactions can be employed to introduce diverse functionalities, significantly expanding the chemical space accessible from this starting material. Common derivatization strategies include acylation, alkylation, and the formation of ureas or thioureas. nih.govmdpi.com

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is widely used to introduce a vast range of substituents. nih.gov

N-Alkylation: Direct alkylation of the amino group with alkyl halides can produce secondary or tertiary amine derivatives, though care must be taken to control the degree of alkylation.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. These functional groups are known to be important pharmacophores in medicinal chemistry. nih.gov

The table below illustrates several common derivatization reactions targeting the amino group.

Reactant Type Example Reactant Resulting Functional Group Product Class
Acid ChlorideAcetyl chloride-NH-C(=O)CH₃N-acyl amide
Sulfonyl ChlorideBenzenesulfonyl chloride-NH-SO₂-PhSulfonamide
IsocyanatePhenyl isocyanate-NH-C(=O)NH-PhN,N'-disubstituted urea
IsothiocyanateMethyl isothiocyanate-NH-C(=S)NH-CH₃N,N'-disubstituted thiourea
α-Halo EsterEthyl bromoacetate-NH-CH₂-COOEtAmino ester derivative

Heterocyclic Annulation and Fusion Reactions Involving the Thiazole (B1198619) Core

The 2-aminothiazole (B372263) moiety within this compound is an excellent precursor for the synthesis of fused heterocyclic systems. In these reactions, the endocyclic nitrogen atom (N3) and the exocyclic amino group act as a binucleophile, reacting with bifunctional electrophiles to construct a new ring fused to the thiazole core.

A prominent example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This is typically achieved through the reaction of a 2-aminothiazole with a 1,3-dielectrophile, such as a β-ketoester or an α,β-unsaturated ketone. researchgate.netresearchgate.net For instance, reacting this compound with ethyl acetoacetate (B1235776) can lead to the formation of a substituted thiazolo[3,2-a]pyrimidin-5-one. These fused systems are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. researchgate.netnih.govnih.gov

The general reaction scheme involves an initial condensation or Michael addition at the amino group, followed by an intramolecular cyclization and dehydration, resulting in the annulated bicyclic system. The specific outcome can be controlled by the choice of reactants and reaction conditions.

Combinatorial Library Synthesis Utilizing this compound as a Building Block

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of compounds (a library) for high-throughput screening. nih.gov 2-aminothiazole derivatives are frequently used as core structures in the generation of such libraries due to their synthetic tractability and prevalence in biologically active molecules. nih.govacs.org

This compound can serve as a central building block in a combinatorial synthesis workflow. By reacting the core molecule with a diverse set of reactants in a parallel fashion, a library of derivatives can be efficiently generated. For example, an array of acid chlorides, sulfonyl chlorides, and isocyanates can be reacted with this compound in a multi-well plate format to produce a library of amides, sulfonamides, and ureas. nih.gov This approach allows for the systematic exploration of the structure-activity relationship (SAR) around the this compound core. acs.org

The table below outlines a schematic for generating a small combinatorial library from this compound.

Core Molecule Reactant Set A (Acid Chlorides) Reactant Set B (Isocyanates) Resulting Library
This compoundR¹-COCl, R²-COCl, R³-COCl...R⁴-NCO, R⁵-NCO, R⁶-NCO...A diverse collection of N-acyl and N-carbamoyl derivatives of this compound.

Development of Novel Linkers and Scaffolds from this compound

In drug design, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. The thiazole ring is considered a "privileged scaffold" because it is found in numerous approved drugs and biologically active compounds. researchgate.netsciencecentral.in Its rigid, planar structure and ability to participate in hydrogen bonding make it an ideal framework for positioning functional groups in three-dimensional space to interact with biological targets. nih.govacs.org

This compound is well-suited for development as a novel scaffold or linker molecule. mdpi.comnih.gov The presence of two distinct modification points—the amino group and the propyl chain—allows for the creation of bifunctional molecules.

As a Scaffold: The thiazole ring can serve as the central anchor. The amino group can be functionalized to interact with one part of a biological target, while modifications to the propyl chain can be used to explore other binding pockets or to tune physicochemical properties like solubility and cell permeability. acs.orgnih.gov

As a Linker: The molecule can be elaborated at both the amino and propyl ends to connect two different molecular entities. For example, it could form the basis of a linker in Proteolysis Targeting Chimeras (PROTACs), connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

The development of thiazole-based scaffolds has led to the discovery of potent inhibitors for various enzymes, demonstrating the utility of this heterocyclic system in creating complex and biologically active molecules. sciencecentral.in

Advanced Applications As a Synthetic Building Block and Ligand in Chemical Research

Utilization of 2-Propylthiazol-5-amine in Complex Molecule Construction

The strategic incorporation of heterocyclic moieties is a cornerstone of modern synthetic organic chemistry, often imparting desirable physicochemical and biological properties to the target molecules. This compound, with its reactive amino group and modifiable thiazole (B1198619) ring, serves as a valuable precursor for the elaboration of more complex chemical structures.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which it is typically removed. nih.govwikipedia.org While there are no specific reports in the scientific literature detailing the use of this compound as a chiral auxiliary, its structural features suggest a potential, albeit currently unexplored, role in asymmetric synthesis. For a molecule to function as an effective chiral auxiliary, it must be enantiomerically pure, readily attachable to the substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and easily removable under mild conditions. nih.gov

Sulfur-containing heterocycles have been successfully employed as chiral auxiliaries. For instance, thiazolidinethiones, derived from amino acids, have demonstrated high levels of stereocontrol in aldol (B89426) reactions. The rigid heterocyclic structure and the presence of heteroatoms can effectively shield one face of a prochiral center, directing the approach of a reagent to the opposite face.

In principle, an enantiomerically pure derivative of this compound, for example, with a chiral center on the propyl group or by introduction of a chiral substituent on the amino group, could be envisioned to function as a chiral auxiliary. The thiazole ring could provide a rigid scaffold, and the amino group would serve as a handle for attachment to a substrate. However, the development of synthetic routes to such enantiopure derivatives and their subsequent evaluation in asymmetric transformations remains a subject for future investigation.

The thiazole ring is a recurring structural motif in a wide array of natural products, many of which exhibit significant biological activity. mdpi.com These natural products often feature a substituted thiazole core, which is crucial for their therapeutic effects. While there are no documented instances of the direct incorporation of this compound as a fragment in the total synthesis of a natural product, its structural components are representative of subunits found in these complex molecules.

The Hantzsch thiazole synthesis, a classic method for the formation of the thiazole ring, involves the condensation of an α-haloketone with a thioamide. rsc.org A retrosynthetic analysis of a natural product containing a 2-alkyl-5-aminothiazole moiety could hypothetically lead back to a synthon equivalent to this compound. For instance, the amino group of this compound could be acylated or otherwise functionalized before or after the thiazole ring formation to build up the complexity of the natural product.

Many natural products with a thiazole unit are biosynthesized from cysteine. nih.gov The 2-aminothiazole (B372263) scaffold is a key structural feature in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comnih.govsemanticscholar.org The synthesis of derivatives of 2-aminothiazole is therefore a significant area of research in medicinal chemistry. researchgate.netmdpi.comnih.gov

Table 1: Examples of Natural Products Containing a Thiazole Moiety

Natural ProductBiological ActivityStructural Feature
BleomycinAnticancerComplex structure with a bithiazole unit
Thiamine (Vitamin B1)Essential NutrientContains a thiazole ring
EpothiloneAnticancerMacrolide with a thiazole side chain

Exploration of this compound as a Ligand in Transition Metal Catalysis

The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amino group, make this compound an attractive candidate for use as a ligand in transition metal catalysis. The ability of such heterocyclic compounds to coordinate with metal ions is well-documented, leading to the formation of stable complexes with potential catalytic applications. nih.govacs.org

Ligands derived from aminothiazoles can be synthesized through straightforward chemical modifications. The amino group of this compound can be readily functionalized to introduce additional coordinating atoms or to tune the steric and electronic properties of the resulting ligand. For example, reaction with aldehydes or ketones can yield Schiff base ligands, where the imine nitrogen provides an additional coordination site. acs.org Acylation with dicarboxylic acids or other bifunctional reagents can lead to the formation of bidentate or polydentate ligands.

The synthesis of such ligands would typically involve standard organic transformations. The resulting ligands could then be reacted with various transition metal precursors (e.g., chlorides, acetates, or nitrates) to form the corresponding metal complexes. Characterization of these new ligands and their metal complexes would involve techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to elucidate their structures and coordination modes.

The coordination of this compound-based ligands to transition metals can occur through several modes. The thiazole ring nitrogen is a common coordination site, as is the exocyclic amino group. The sulfur atom in the thiazole ring can also participate in coordination, although it is generally a weaker donor than nitrogen. The specific coordination mode will depend on the metal ion, the other ligands in the coordination sphere, and the reaction conditions. nih.gov

The electronic properties of the ligand, influenced by the propyl group and any substituents on the amino group, will affect the stability and reactivity of the metal complex. The electron-donating nature of the alkyl group and the amino group can increase the electron density at the metal center, which can be beneficial for certain catalytic reactions, such as cross-coupling reactions or hydrogenation.

While the catalytic performance of complexes derived from this compound has not been reported, related aminothiazole-metal complexes have shown promise in various catalytic transformations. These include oxidation reactions, reductions, and carbon-carbon bond-forming reactions. The evaluation of the catalytic activity of this compound-metal complexes in a range of benchmark reactions would be a necessary step to determine their potential as catalysts.

Table 2: Potential Catalytic Applications of Transition Metal Complexes with Aminothiazole-Based Ligands

Reaction TypeTransition MetalPotential Role of Ligand
Cross-Coupling Reactions (e.g., Suzuki, Heck)Palladium, NickelStabilize the active catalytic species and influence selectivity.
Hydrogenation/Transfer HydrogenationRuthenium, Iridium, RhodiumModulate the electronic and steric environment of the metal center.
Oxidation of Alcohols and AlkenesCopper, Manganese, IronFacilitate redox processes at the metal center.

Role in Materials Science Precursor Chemistry

The field of materials science is constantly seeking new molecular precursors for the synthesis of functional materials with tailored properties. The structure of this compound suggests its potential as a monomer for the synthesis of novel polymers. The presence of the reactive amino group and the aromatic thiazole ring provides handles for polymerization. rsc.org

For instance, the amino group can participate in condensation polymerization with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas containing thiazole units in the polymer backbone. Such polymers may exhibit interesting thermal and mechanical properties.

Furthermore, the thiazole ring itself is an electron-rich heterocycle, and polymers containing conjugated thiazole units have been investigated for their potential as conductive materials. rsc.org Oxidative polymerization of this compound, potentially through coupling at the C4 position of the thiazole ring, could lead to the formation of a conjugated polymer. The propyl group would enhance the solubility of the resulting polymer, which is often a challenge in the processing of conductive polymers. The amino group could be used to further functionalize the polymer after its formation, allowing for the tuning of its electronic and physical properties. While this remains a hypothetical application, the precedent of using other amine-functionalized heterocycles in the synthesis of conductive polymers suggests that this is a viable area for future research.

As a Monomer or Precursor in Polymer Synthesis

While direct experimental studies on the polymerization of this compound are not extensively documented in publicly available literature, its structural analogy to other 2-aminothiazole derivatives suggests its capability to undergo polymerization through several established methods. The presence of the primary amine group at the 5-position is a key feature that enables its participation in polymerization reactions.

Oxidative Polymerization:

One of the most common methods for polymerizing aminothiazoles is through chemical or electrochemical oxidative polymerization. nih.govmdpi.com This process typically involves the formation of radical cations from the monomer, which then couple to form polymer chains. For this compound, the reaction would likely proceed through the coupling at the C4 position of the thiazole ring and the nitrogen of the amine group, leading to the formation of a poly(this compound) chain. The propyl group at the 2-position is expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge in the processing of rigid-chain polymers.

Table 1: Potential Polymerization Methods for this compound and Expected Polymer Characteristics

Polymerization MethodProposed MechanismPotential Advantages of this compoundExpected Polymer Characteristics
Chemical Oxidative Polymerization Oxidation of the amine group and thiazole ring to form radical cations, followed by coupling.The propyl group may enhance monomer and polymer solubility.Soluble in a wider range of organic solvents, potentially improved processability.
Electrochemical Oxidative Polymerization Anodic oxidation of the monomer to generate radical cations and initiate polymerization on an electrode surface.The propyl group could influence the morphology and electronic properties of the deposited polymer film.Formation of electroactive thin films with potential applications in sensors and electronic devices.

The polymerization conditions, such as the choice of oxidant, solvent, and temperature, would significantly influence the yield, molecular weight, and properties of the resulting polymer. For instance, studies on the oxidative polymerization of 2-aminothiazole have shown that factors like the oxidant/monomer molar ratio can affect the thermal stability of the polymer. mdpi.com

Development of Conjugated Systems Incorporating the Thiazole Unit

The thiazole ring is an excellent component for the construction of conjugated systems due to its electron-rich nature and ability to participate in π-conjugation. The incorporation of the this compound unit into conjugated polymers or oligomers can lead to materials with interesting optoelectronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Strategies for Incorporation into Conjugated Backbones:

The amine group of this compound provides a reactive handle for its incorporation into conjugated polymer backbones through various cross-coupling reactions. For example, it can be functionalized to introduce leaving groups (e.g., bromine or iodine) on the thiazole ring, which can then participate in reactions like Suzuki, Stille, or direct arylation polymerization with suitable co-monomers.

Alternatively, the amine group itself can be utilized in condensation polymerization reactions to form polymers such as polyimines or polyamides, where the thiazole unit is part of the conjugated backbone. The electron-donating nature of the amine group and the propyl group can influence the electronic properties of the resulting conjugated system. The length and nature of alkyl side chains on thiazole-containing polymers have been shown to impact molecular crystallinity and solubility, which in turn affects the performance of organic solar cells. nih.gov

Table 2: Potential Conjugated Polymer Architectures Incorporating this compound

Polymer ArchitectureSynthetic StrategyPotential Influence of this compoundPotential Applications
Donor-Acceptor (D-A) Copolymers Co-polymerization of a functionalized 2-propylthiazole-5-amine (as the donor unit) with an electron-accepting monomer.The electron-rich nature of the thiazole and the amine group would contribute to the donor properties. The propyl group would enhance solubility.Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs).
Thiazole-based Oligomers Step-wise synthesis to create well-defined short-chain conjugated molecules.The specific substitution pattern allows for fine-tuning of the electronic and photophysical properties.Organic light-emitting diodes (OLEDs), molecular electronics.
Fused Heterocyclic Systems Multi-step synthesis to create larger, planar aromatic systems containing the thiazole unit.The thiazole ring can be a key component in forming low bandgap materials. Near-infrared (NIR) absorbing materials, ambipolar transistors.

The electronic properties of such conjugated polymers are highly tunable. The combination of the electron-rich this compound unit with electron-deficient co-monomers in a donor-acceptor architecture is a common strategy to lower the bandgap of the resulting polymer, which is desirable for applications in photovoltaics. Theoretical studies, such as those using density functional theory (DFT), can be employed to predict the electronic and optical properties of polymers incorporating the this compound unit, aiding in the rational design of new materials. ufms.br

Future Research Directions and Unanswered Questions in 2 Propylthiazol 5 Amine Chemistry

The compound 2-Propylthiazol-5-amine, while a structurally straightforward derivative of the valuable aminothiazole family, remains a largely unexplored entity in chemical literature. The broader family of 2-aminothiazoles is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. mdpi.comnih.gov However, the specific placement of the amino group at the 5-position, combined with a 2-propyl substituent, presents a unique chemical landscape. Future research into this molecule is poised to address significant gaps in our understanding, from fundamental synthesis to novel applications. The following sections outline key unanswered questions and promising directions for future investigation.

Q & A

Q. What are the established synthetic routes for 2-Propylthiazol-5-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of thiazol-5-amine derivatives typically involves condensation reactions between thiourea analogs and halogenated intermediates. For example, halogenated precursors (e.g., 4-methoxyphenyl derivatives) can undergo cyclization with thiourea to form the thiazole core . Multi-step protocols, such as those used for pyrazole-5-amine analogs, involve precursor functionalization (e.g., propyl chain introduction via alkylation) followed by purification via column chromatography . Optimization includes solvent selection (polar aprotic solvents like DMF improve reactivity) and catalyst screening (e.g., palladium for cross-coupling reactions). Yield optimization may require temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For instance, ¹H NMR peaks between δ 2.5–3.0 ppm often indicate propyl chain protons, while thiazole ring protons appear downfield (δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, as demonstrated for pyrazol-5-amine analogs, resolves bond angles and confirms regiochemistry . Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the acetylcholinesterase inhibitory activity of this compound derivatives?

  • Methodological Answer : Molecular docking requires:
  • Protein Preparation : Retrieve the acetylcholinesterase (AChE) crystal structure (PDB ID 4EY7). Remove water molecules and add polar hydrogens.
  • Ligand Preparation : Optimize this compound geometry using DFT (B3LYP/6-31G* level).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Set grid boxes to encompass the active site (e.g., centroid coordinates x= -9.5, y= 43.5, z= 30.5 for AChE).
  • Validation : Compare docking scores (ΔG) with known inhibitors like donepezil. Correlate in silico results with in vitro IC₅₀ assays .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data in thiazol-5-amine research?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation models) to better reflect physiological conditions.
  • Experimental Replication : Conduct dose-response assays (e.g., 0.1–100 µM range) to confirm activity trends.
  • Meta-Analysis : Compare results across analogous compounds (e.g., pyrazol-5-amine derivatives) to identify structural outliers .
  • Quantum Mechanical Refinement : Use MP2 or CCSD(T) calculations to improve ligand-protein interaction accuracy .

Q. What methodologies enable systematic structure-activity relationship (SAR) analysis of this compound analogs with modified alkyl/aryl substituents?

  • Methodological Answer :
  • Library Design : Synthesize analogs with varied substituents (e.g., methyl, ethyl, phenyl) at the 2-position.
  • Bioactivity Profiling : Test against target enzymes (e.g., AChE) using Ellman’s assay. Measure IC₅₀ and Ki values.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields influencing activity.
  • Statistical Analysis : Apply partial least squares (PLS) regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. How should researchers approach solvent selection and catalyst optimization when developing novel one-step synthesis protocols for thiazol-5-amine derivatives?

  • Methodological Answer :
  • Solvent Screening : Test solvents with varying polarity (e.g., THF, acetonitrile, ethanol). Polar solvents enhance nucleophilicity in cyclization steps.
  • Catalyst Selection : Evaluate transition metals (e.g., CuI for Ullmann coupling) or organocatalysts (e.g., DMAP for acylations).
  • AI-Driven Route Prediction : Use tools like Reaxys or Pistachio to prioritize routes with high feasibility scores (>0.85) .
  • Green Chemistry Metrics : Optimize for atom economy (≥70%) and E-factor (≤5) to reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Propylthiazol-5-amine
Reactant of Route 2
2-Propylthiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.